molecular formula C33H44F6N8O8S B12311887 H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA

H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA

Cat. No.: B12311887
M. Wt: 826.8 g/mol
InChI Key: XVODPBULIXCTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is a synthetic peptide compound. It is a derivative of the neuropeptide Phe-Met-Arg-Phe-NH2, which is known for its role in activating potassium channels in peptidergic neurons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, DL-Methionine, is coupled using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for DL-Arginine and DL-Phenylalanine.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform the repetitive deprotection and coupling steps.

    Large-Scale Purification: Employing large-scale HPLC systems for purification.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The arginine residue can undergo substitution reactions, particularly at the guanidino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions at the arginine residue.

Major Products

    Oxidation Products: Methionine sulfoxide and methionine sulfone.

    Reduction Products: Reduced methionine.

    Substitution Products: Substituted arginine derivatives.

Scientific Research Applications

H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA has several scientific research applications:

Mechanism of Action

The compound exerts its effects by activating potassium channels in peptidergic neurons. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Phe-Met-Arg-Phe-NH2: The parent compound, known for its role in activating potassium channels.

    Phe-Met-Arg-Phe-Ac: An acetate derivative with similar biological activity.

    Phe-Met-Arg-Phe-TFA: A trifluoroacetate derivative with enhanced stability.

Uniqueness

H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is unique due to its specific sequence and the presence of trifluoroacetate groups, which enhance its stability and solubility. This makes it particularly useful in research settings where stability and solubility are critical .

Properties

Molecular Formula

C33H44F6N8O8S

Molecular Weight

826.8 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)

InChI Key

XVODPBULIXCTET-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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